Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate
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Overview
Description
Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate is a chemical compound known for its diverse applications in various fields It is a complex organic molecule that contains multiple functional groups, including an ester, a phosphorothioate, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The esterification reaction between benzoic acid and isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, yields the benzoate ester. This intermediate is then subjected to a phosphorylation reaction with ethoxy(propylsulfanyl)phosphoryl chloride under anhydrous conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves rigorous purification steps, including distillation and recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride, facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phosphorothioate group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. Additionally, the compound can modulate signaling pathways by interacting with cellular receptors and proteins.
Comparison with Similar Compounds
Similar Compounds
Isofenphos: A related compound with similar structural features but different functional groups.
Ethyl isopropyl ether: Shares the ethoxy group but lacks the phosphorothioate and benzoate moieties.
Uniqueness
Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62267-92-9 |
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Molecular Formula |
C15H23O5PS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
propan-2-yl 2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C15H23O5PS/c1-5-11-22-21(17,18-6-2)20-14-10-8-7-9-13(14)15(16)19-12(3)4/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
ZIANKDOZCBFYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
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